(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid
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Overview
Description
(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid is a complex organic compound with a unique structure that includes an amino group, a carbonyl group, and a xanthenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then coupled with a xanthenyl derivative under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate continuous flow chemistry techniques to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
- (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Uniqueness
What sets (2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24(15(20(26)27)12-18(23)25)19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H2,23,25)(H,26,27)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSROBZBMVIUMC-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@H](CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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